tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
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Overview
Description
“tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate” is a chemical compound with the CAS Number: 1989659-06-4 . It has a molecular weight of 224.26 . The IUPAC name for this compound is tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H16N4O2/c1-10(2,3)16-9(15)7-5-14-6-12-13-8(14)4-11-7/h6-7,11H,4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Reactivity and Synthesis
- The synthesis and reactivity of various derivatives of 1,2,4-triazines, including pyrazolo[5,1-c][1,2,4]triazines, have been extensively explored. Studies have demonstrated methods for acylating amino groups in these compounds to form amides, providing insights into the chemical behavior and potential for further functionalization (Mironovich & Shcherbinin, 2014).
- New methods for synthesizing halo-substituted derivatives of pyrazolo[5,1-c][1,2,4]triazines have been developed. These methods involve diazotization reactions and offer pathways to novel compounds with potential for further biological evaluation (Ivanov et al., 2017).
Biological Activity
- A study on the synthesis and evaluation of antibacterial and antifungal activities of new pyrazoline and pyrazole derivatives, including those derived from triazolo and triazinone structures, highlights the potential for these compounds in developing new antimicrobial agents (Hassan, 2013).
- Research into the antioxidant activity of derivatives of 8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones demonstrates the potential for these compounds in the development of new antioxidant agents, highlighting the importance of structural features for pharmacological action (Novodvorskyi et al., 2020).
Additional Applications
- The synthesis of 3-tert-butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones explores the nitration reactions of these compounds, providing insights into their reactivity and potential applications in materials science or as intermediates in further chemical transformations (Ivanov, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)7-5-14-6-12-13-8(14)4-11-7/h6-7,11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKBKNTXWMASNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN2C=NN=C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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